molecular formula C17H18N2O6S B4570951 2-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}benzoic acid

2-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}benzoic acid

Cat. No.: B4570951
M. Wt: 378.4 g/mol
InChI Key: AHJVQKRKCFKDDR-WQRHYEAKSA-N
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Description

2-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}benzoic acid is a useful research compound. Its molecular formula is C17H18N2O6S and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.08855747 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies

C-H Functionalization of Benzoic Acid Derivatives

A pivotal study outlines a general protocol for meta-C–H olefination of benzoic acid derivatives using a nitrile-based sulfonamide template, showcasing the synthetic utility of such compounds in organic synthesis. This method leverages molecular oxygen as the terminal oxidant, expanding the toolkit for selective C–H bond functionalization (Li et al., 2016).

Chemical Properties and Derivatization

Derivatization for Analytical Applications

A novel sulfonate reagent, 2-(pentafluorophenoxy)ethyl 2-(piperidino)-ethanesulfonate, demonstrates the utility of benzoic acid derivatives in the derivatization of various analytes for gas chromatography, highlighting the versatility of benzoic acid derivatives in enhancing analytical methodologies (Lin et al., 1999).

Material Science

Conductivity Enhancement in Organic Devices

The benzoic-acid-treated poly(3,4-ethlenedioxythiophene):poly(styrene sulfonate) electrode shows significantly enhanced conductivity, demonstrating the potential of benzoic acid treatments in improving the performance of organic light-emitting devices. This suggests a promising avenue for the application of benzoic acid derivatives in the field of flexible electronics (Kang et al., 2021).

Pharmacophore Model for Drug Design

Pharmacophore Development for Hypoglycemic Agents

Research into the structure-activity relationships of hypoglycemic benzoic acid derivatives has led to the development of a pharmacophore model. This work is instrumental in the design of new therapeutic agents, demonstrating the critical role of the benzoic acid moiety in drug development (Grell et al., 1998).

Environmental and Health Impact

Natural Occurrence and Use in Foods

Benzoic acid and its derivatives are widely used as preservatives in food products, owing to their antibacterial and antifungal properties. A comprehensive review of their uses, exposure, and the controversy surrounding their safety highlights the importance of understanding the environmental and health impacts of these compounds (del Olmo et al., 2017).

Properties

IUPAC Name

2-[(Z)-N-[(2,4-dimethoxyphenyl)sulfonylamino]-C-methylcarbonimidoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-11(13-6-4-5-7-14(13)17(20)21)18-19-26(22,23)16-9-8-12(24-2)10-15(16)25-3/h4-10,19H,1-3H3,(H,20,21)/b18-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJVQKRKCFKDDR-WQRHYEAKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNS(=O)(=O)C1=C(C=C(C=C1)OC)OC)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NS(=O)(=O)C1=C(C=C(C=C1)OC)OC)/C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.